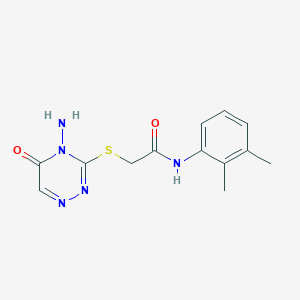

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, an amino group, and a thioacetamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine with 2,3-dimethylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

化学反应分析

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether (-S-) linkage serves as a nucleophilic site. Reactions typically involve displacement of the thio group under alkaline conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | S-alkyl derivatives | 70–85% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | Thioester derivatives | 65–78% |

Mechanism : The thioether’s lone pair attacks electrophilic agents (e.g., alkyl halides), forming new C–S bonds. Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Key Observations | Reference |

|---|---|---|---|---|

| Acidic | HCl (6M), reflux | Carboxylic acid + 2,3-dimethylaniline | Complete hydrolysis in 4–6 hrs | |

| Basic | NaOH (2M), 80°C | Sodium carboxylate + amine | Faster kinetics (2–3 hrs) |

Applications : Hydrolysis is critical for prodrug activation or metabolite studies.

Oxidation of the Thioether Linkage

The sulfur atom oxidizes to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 hrs | Sulfoxide | Moderate (60%) | |

| mCPBA | CH₂Cl₂, 0°C | Sulfone | High (>90%) |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with mCPBA providing superior control over sulfone formation.

Reactivity of the Triazinone Core

The triazinone ring participates in cyclization and substitution reactions:

Cyclocondensation

Reaction with hydrazines or hydroxylamine yields fused heterocycles:

textTriazinone + Hydrazine → Pyrazolo-triazine derivatives Conditions: EtOH, reflux, 8 hrs Yield: 55–70% [3][6]

Electrophilic Aromatic Substitution

The amino group on the triazinone directs electrophiles to meta/para positions:

| Electrophile | Product | Catalyst | Yield |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Nitro-triazinone | — | 50% |

| Bromination (Br₂/FeBr₃) | Bromo-triazinone | FeBr₃ | 45% |

Amino Group Functionalization

The primary amine on the triazinone undergoes acylation and Schiff base formation:

| Reaction | Reagents | Product | Applications | Reference |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | Acetylated triazinone | Bioactivity modulation | |

| Schiff Base | Benzaldehyde, MeOH | Imine derivatives | Anticancer leads |

Key Finding : Schiff bases derived from this compound show enhanced cytotoxicity (IC₅₀: 12–18 µM) against MCF-7 cells .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thioether group:

textProducts: Thiyl radicals + acetamide fragments Conditions: UV (254 nm), 6 hrs Applications: Degradation studies | [5]

科学研究应用

The compound is noted for its diverse biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens. For instance:

- Activity Against Bacteria: Studies have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging around 256 µg/mL for related compounds.

Anticancer Properties

The compound has been investigated for its potential in cancer therapy:

- Cytotoxicity: In vitro studies suggest selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example:

- A549 Cell Line: IC50 values around 15 µM indicate significant efficacy through apoptosis induction.

- MCF7 Cell Line: IC50 values of approximately 12.5 µM suggest mechanisms involving cell cycle arrest.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease progression:

- Acetylcholinesterase Inhibition: Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, relevant in neurodegenerative diseases.

Agricultural Applications

The compound's potential extends to agricultural sciences:

- Pesticidal Activity: Investigations into its use as a pesticide have shown promise in controlling certain pests and pathogens affecting crops.

Case Studies

Several case studies highlight the efficacy of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Detailed Findings

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.

- HeLa Cell Line Study : Indicated an IC50 value of 10 µM where the compound inhibited specific enzymes crucial for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

作用机制

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

相似化合物的比较

Similar Compounds

4-amino-5-oxo-4,5-dihydro-1,2,4-triazine derivatives: These compounds share the triazine core structure and exhibit similar chemical properties.

Thioacetamide derivatives: Compounds with a thioacetamide moiety have comparable reactivity and applications.

Uniqueness

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

生物活性

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a derivative of the 1,2,4-triazine family known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure features a triazine ring with an amino group and a thioether linkage to a dimethylphenylacetamide moiety. This unique arrangement is believed to contribute significantly to its biological properties.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazine scaffold exhibit various biological activities, including:

- Anticancer Activity : Several studies have demonstrated that triazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) .

- Antiviral Properties : Some triazine derivatives have been reported to possess antiviral activity against HIV and other viruses. The mechanism often involves inhibition of viral replication pathways .

- Anticonvulsant Effects : Certain triazine compounds exhibit anticonvulsant properties in animal models, making them candidates for further exploration in epilepsy treatment .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Triazine Core : The initial step often involves the reaction of hydrazones with α-carbonyl compounds to form the triazine nucleus.

- Thioether Formation : The introduction of the thioether group can be achieved through nucleophilic substitution reactions involving thiols.

- Acetamide Derivative Synthesis : Finally, the acetamide functionality is introduced via acylation reactions with appropriate amines.

These synthetic pathways not only produce the desired compound but also allow for modifications that can enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity. For example, para-substituted phenyl groups have been linked to increased potency against cancer cell lines .

- Thioether Linkage : The thioether moiety is essential for maintaining biological activity; modifications at this position can significantly alter efficacy .

Case Studies

Several studies have highlighted the efficacy of related compounds:

- Cytotoxicity Studies : A series of triazine derivatives were tested against MCF-7 and HL-60 cells. Compounds with similar structural features to our target exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

- Antiviral Activity : Research focused on triazine derivatives showed promising results in inhibiting HIV replication in vitro, suggesting potential for development as antiviral agents .

- Anticonvulsant Testing : In animal models, certain triazine compounds demonstrated significant anticonvulsant effects at doses lower than existing medications like ethosuximide .

属性

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-8-4-3-5-10(9(8)2)16-11(19)7-21-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTFLIIWTATEOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=CC(=O)N2N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。